molecular formula C21H28N2O3S B2438505 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide CAS No. 1021021-48-6

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide

Cat. No. B2438505
CAS RN: 1021021-48-6
M. Wt: 388.53
InChI Key: LBUSVXVHFNIOBR-UHFFFAOYSA-N
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Description

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide, also known as DMSH, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound belongs to the class of sulfonamide compounds, which have been shown to exhibit a wide range of biological activities. In

Scientific Research Applications

Synthesis and Molecular Design

Sulfonamide derivatives are synthesized through various chemical reactions, highlighting the versatility of these compounds in drug design and development. For instance, the synthesis and biological evaluation of novel benzenesulfonamide derivatives involve reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine hydrate or hydroxylamine, leading to pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives (Fahim & Shalaby, 2019). These methods could be analogous to the synthesis of 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide, suggesting its potential in creating new molecules with specific biological targets.

Biological Applications and Drug Discovery

Sulfonamide compounds have been identified as having significant antitumor, antibacterial, and antiviral activities. For example, some sulfonamide derivatives exhibit in vitro antitumor activity against specific cell lines, offering insights into the design of cancer therapeutics (Scozzafava et al., 2003). Similarly, 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide could potentially be explored for its efficacy in targeting cancer cells, given the antitumor potential of related sulfonamide compounds.

Chemical Properties and Reactivity

The reactivity of sulfonamide derivatives towards various nucleophiles and their ability to undergo heterocyclic transformations are of significant interest. The synthesis of different sulfonamide derivatives through electrochemical and chemical reactions demonstrates their potential in creating diverse molecules with specific properties (Khazalpour & Nematollahi, 2015). This reactivity could be relevant for 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide, suggesting its utility in synthesizing novel compounds with targeted applications.

properties

IUPAC Name

6-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-11-13-20(14-12-17)27(25,26)23(3)15-6-4-5-10-21(24)22-19-9-7-8-18(2)16-19/h7-9,11-14,16H,4-6,10,15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUSVXVHFNIOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide

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